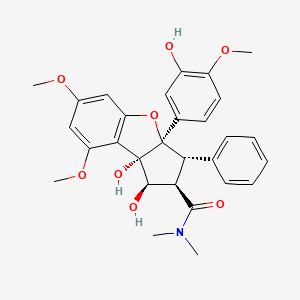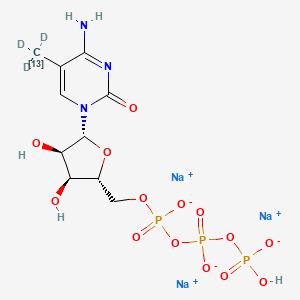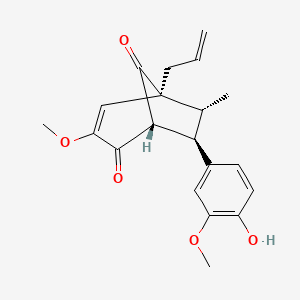
3'-Hidroxirocaglamida
Descripción general
Descripción
3’-Hydroxyrocaglamide: is a naturally occurring compound isolated from the herbs of Aglaia odorata Lour . It belongs to the class of rocaglamides, which are known for their insecticidal properties . The molecular formula of 3’-Hydroxyrocaglamide is C29H31NO8, and it has a molecular weight of 521.6 g/mol .
Aplicaciones Científicas De Investigación
3’-Hydroxyrocaglamide has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
3’-Hydroxyrocaglamide, also known as Rocaglamide D, is a lignan found in the plant genus Aglaia . The primary targets of 3’-Hydroxyrocaglamide are prohibitin 1 (PHB1) and prohibitin 2 (PHB2) . These proteins play a crucial role in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis .
Mode of Action
3’-Hydroxyrocaglamide’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells . This inhibition is accomplished via the suppression of PHB1 and PHB2 . The rocaglamide derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis .
Biochemical Pathways
The inhibition of protein synthesis by 3’-Hydroxyrocaglamide has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A . Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth . In addition to inhibiting its synthesis via the mechanism described above, rocaglamide promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway .
Pharmacokinetics
It is known that the compound is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone
Result of Action
The primary result of 3’-Hydroxyrocaglamide’s action is its cytotoxicity against cancer cells. It has been shown to exhibit cytotoxicity with IC50s of 0.32, 0.12, 0.25 µM for HeLa, SGC-7901, A549 cells, respectively .
Action Environment
The action of 3’-Hydroxyrocaglamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and light exposure . Therefore, it is recommended to store the compound at 2-8°C, protected from air and light
Análisis Bioquímico
Biochemical Properties
3’-Hydroxyrocaglamide plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to exhibit cytotoxicity against HeLa, SGC-7901, and A549 cells with IC50 values of 0.32, 0.12, and 0.25 µM, respectively . The compound interacts with various cellular proteins, leading to the inhibition of protein synthesis and induction of apoptosis. These interactions are primarily mediated through the binding of 3’-Hydroxyrocaglamide to ribosomal proteins, thereby disrupting the translation process.
Cellular Effects
3’-Hydroxyrocaglamide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in leukemia cells by differentially regulating the expression of CD95L and c-FLIP . Additionally, 3’-Hydroxyrocaglamide affects the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of 3’-Hydroxyrocaglamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to ribosomal proteins, inhibiting protein synthesis and inducing apoptosis . It also modulates the expression of key regulatory proteins involved in cell survival and apoptosis, such as CD95L and c-FLIP . Furthermore, 3’-Hydroxyrocaglamide inhibits the activity of certain enzymes, leading to the disruption of cellular metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Hydroxyrocaglamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3’-Hydroxyrocaglamide remains stable under specific storage conditions, such as 2-8°C, protected from air and light . Over time, the compound’s cytotoxic effects on cancer cells may diminish due to degradation, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 3’-Hydroxyrocaglamide vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-cancer activity with minimal toxicity. At higher doses, 3’-Hydroxyrocaglamide can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
3’-Hydroxyrocaglamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized primarily through the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted from the body.
Transport and Distribution
The transport and distribution of 3’-Hydroxyrocaglamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, 3’-Hydroxyrocaglamide accumulates in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
3’-Hydroxyrocaglamide exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomal proteins to inhibit protein synthesis . Additionally, 3’-Hydroxyrocaglamide may undergo post-translational modifications that direct it to specific organelles, enhancing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxyrocaglamide typically involves the extraction from natural sources, particularly from the Aglaia odorata plant . The extraction process includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity, often greater than 95% .
Industrial Production Methods
Industrial production of 3’-Hydroxyrocaglamide is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves large-scale extraction from plant material, followed by solvent-based purification and crystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3’-Hydroxyrocaglamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Comparación Con Compuestos Similares
3’-Hydroxyrocaglamide is unique among rocaglamides due to its specific hydroxyl group at the 3’ position. Similar compounds include:
Rocaglamide: The parent compound with similar anti-cancer properties.
Desmethylrocaglamide: A derivative with a slightly different structure and biological activity.
3’-Methoxyrocaglamide: Another derivative with a methoxy group at the 3’ position.
Rocaglaol: A structurally related compound with distinct biological activities.
Propiedades
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8/c1-30(2)27(33)23-24(16-9-7-6-8-10-16)29(17-11-12-20(36-4)19(31)13-17)28(34,26(23)32)25-21(37-5)14-18(35-3)15-22(25)38-29/h6-15,23-24,26,31-32,34H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSHNPGEFUCUHH-IDAMAFBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019942 | |
| Record name | 3'-Hydroxyrocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189322-67-6 | |
| Record name | 3'-Hydroxyrocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 3'-Hydroxyrocaglamide in Aglaia odorata Lour.?
A1: 3'-Hydroxyrocaglamide is a cyclopenta[b]benzofuran compound found in Aglaia odorata Lour., a plant traditionally used in folk medicine. While this Q&A focuses specifically on 3'-Hydroxyrocaglamide, it's important to note that the research primarily focuses on the isolation and identification of this compound rather than delving into its specific biological activities. [, ] Further research is needed to fully understand the potential therapeutic benefits and applications of 3'-Hydroxyrocaglamide.
Q2: Besides 3'-Hydroxyrocaglamide, what other cyclopenta[b]benzofuran compounds were identified in the studies?
A2: The research on Aglaia odorata Lour. led to the isolation of three other cyclopenta[b]benzofuran compounds in addition to 3'-Hydroxyrocaglamide:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





